

# Comparative analysis of PGD2 synthase expression in healthy and diseased tissues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Prostaglandin D2

Cat. No.: B048411

[Get Quote](#)

An objective comparison of **Prostaglandin D2** (PGD2) synthase expression in healthy and diseased tissues, supported by experimental data, protocols, and pathway visualizations.

## Introduction to Prostaglandin D2 Synthases

**Prostaglandin D2** (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, immune responses, and inflammation.<sup>[1]</sup> The synthesis of PGD2 from its precursor, Prostaglandin H2 (PGH2), is catalyzed by two distinct enzymes known as PGD synthases (PGDS).<sup>[2][3]</sup> Understanding the differential expression of these synthases in healthy versus diseased states is crucial for identifying therapeutic targets and diagnostic biomarkers.

There are two main types of PGD synthase:

- **Lipocalin-type PGD Synthase (L-PGDS):** A member of the lipocalin superfamily, L-PGDS is primarily found in the central nervous system (CNS), heart, and male genital organs.<sup>[4][5]</sup> It is one of the most abundant proteins in cerebrospinal fluid (CSF).<sup>[4]</sup> Beyond its enzymatic activity, L-PGDS also functions as a transporter of small lipophilic molecules.<sup>[5][6]</sup>
- **Hematopoietic PGD Synthase (H-PGDS):** This enzyme is a cytosolic protein belonging to the sigma class of glutathione S-transferase.<sup>[3][5]</sup> It is predominantly expressed in immune cells such as mast cells, macrophages, and Th2 lymphocytes.<sup>[7][8]</sup>

The expression of these synthases can be significantly altered in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a focal point for research and drug development.

## Comparative Expression of PGD2 Synthase: Healthy vs. Diseased Tissues

The expression levels of L-PGDS and H-PGDS vary significantly not only between different tissues but also between homeostatic and pathological conditions. These changes can either promote or suppress disease progression depending on the context.

### PGD2 Synthase in Cancer

The role of PGD2 synthase in cancer is complex and appears to be tissue-type specific. In many cases, its expression is downregulated in tumor tissues compared to healthy counterparts, suggesting a tumor-suppressive role.

- Lung Cancer: PGD2 expression is downregulated in lung cancer tissues compared to normal lung tissues.<sup>[9]</sup> One study demonstrated that L-PGDS gene expression decreased as tumor progression advanced.<sup>[10]</sup>
- Colorectal Cancer: Expression of the PGD2 receptor PTGDR was found to be five times lower in cancerous tissues than in normal tissues.<sup>[9]</sup> Furthermore, PGD2 expression levels were significantly lower in patients with colon cancer that had metastasized to the liver compared to those without liver metastasis.<sup>[9]</sup>
- Gastric Cancer: Plasma PGD2 levels correlate with the degree of differentiation in gastric cancer cells, with higher levels found in poorly differentiated tumors.<sup>[9]</sup>
- Breast Cancer: Low expression of PTGDS has been associated with a poor prognosis.<sup>[11]</sup>
- Ovarian Cancer: In high-grade serous ovarian cancer, higher expression of PTGDS was paradoxically associated with a shorter disease-free survival time, although the presence of its product, PGD2, was linked to a better prognosis and sensitivity to therapy.<sup>[10]</sup>

### PGD2 Synthase in Neurodegenerative Diseases

PGD2 signaling is deeply implicated in neuroinflammation and the pathology of several neurodegenerative diseases.

- Alzheimer's Disease (AD): Increased expression of H-PGDS and its receptor DP1 has been observed in the brains of AD patients.[12] Specifically, H-PGDS and the DP1 receptor are upregulated in microglia and astrocytes surrounding senile plaques.[4] Higher levels of L-PGDS have also been found in AD patients.[13]
- Parkinson's Disease (PD): Patients with Parkinson's disease, both with and without excessive daytime sleepiness, show higher plasma levels of L-PGDS compared to healthy controls.[13]
- Huntington's Disease (HD): Studies have identified significant hypomethylation of the PTGDS gene in the striatum and entorhinal cortex of HD patients, suggesting an epigenetic mechanism for altered expression.[14]
- Krabbe Disease: In a mouse model of this demyelinating disorder, activated microglia were found to express H-PGDS, while activated astrocytes expressed the DP1 receptor.[7] Blockade of this signaling pathway suppressed neuroinflammation and demyelination.[7]

## PGD2 Synthase in Inflammatory and Allergic Diseases

H-PGDS is a key player in allergic inflammation, where PGD2 acts as a potent mediator, particularly in type 2 immune responses.

- Asthma and Allergic Rhinitis: PGD2 is a central mediator in allergic diseases, regulating eosinophilia, airway hyperreactivity, and mucus production.[1] It acts on Th2 cells, eosinophils, and basophils, promoting their migration and activation.[15]
- Inflammatory Bowel Disease: In active ulcerative colitis, L-PGDS is present in COX-2-expressing cells within the inflamed mucosa.[10] In experimental colitis models, PGD2 has been shown to attenuate neutrophilic infiltration.[1]

## Quantitative Data Summary

The following tables summarize the reported changes in PGD2 synthase expression across various diseases.

**Table 1: PGD2 Synthase Expression in Cancer**

| Cancer Type            | PGD2 Synthase / Receptor | Change in Expression in Diseased Tissue | Associated Outcome                        | Reference |
|------------------------|--------------------------|-----------------------------------------|-------------------------------------------|-----------|
| Lung Cancer            | L-PGDS / PGD2            | Decreased                               | Poorer prognosis                          | [9][10]   |
| Colorectal Cancer      | PTGDR (Receptor)         | Decreased (5-fold)                      | Poorer prognosis                          | [9]       |
| Colorectal Cancer      | PGD2                     | Decreased                               | Associated with liver metastasis          | [9]       |
| Breast Cancer          | PTGDS                    | Decreased                               | Poor prognosis                            | [11]      |
| Gastric Cancer         | PGD2 (Plasma)            | Increased                               | Correlates with poor differentiation      | [9]       |
| Ovarian Cancer (HGSOC) | PTGDS (mRNA)             | Increased                               | Shorter disease-free survival             | [10]      |
| Ovarian Cancer (HGSOC) | PGD2 (Protein)           | Increased                               | Better prognosis, chemo-sensitive         | [10]      |
| Astrocytoma            | PGDS                     | Decreased                               | Associated with progression to anaplastic | [16]      |

**Table 2: PGD2 Synthase Expression in Neurological and Inflammatory Diseases**

| Disease              | PGD2 Synthase / Receptor | Change in Expression in Diseased Tissue | Location / Cell Type                  | Reference |
|----------------------|--------------------------|-----------------------------------------|---------------------------------------|-----------|
| Alzheimer's Disease  | H-PGDS / DP1 Receptor    | Increased                               | Microglia and astrocytes near plaques | [4][12]   |
| Alzheimer's Disease  | L-PGDS (Plasma)          | Increased                               | Systemic                              | [13]      |
| Parkinson's Disease  | L-PGDS (Plasma)          | Increased                               | Systemic                              | [13]      |
| Huntington's Disease | PTGDS                    | Hypomethylated (gene)                   | Striatum, Entorhinal Cortex           | [14]      |
| Allergic Asthma      | H-PGDS                   | Increased                               | Immune cells (mast cells, Th2, etc.)  | [1][15]   |
| Experimental Colitis | PGD2                     | Protective Role                         | Attenuates neutrophil infiltration    | [1]       |

## Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is essential for understanding the role of PGD2 synthase.

## PGD2 Biosynthesis and Signaling Pathway

Prostaglandin H2 (PGH2), derived from arachidonic acid by cyclooxygenase (COX) enzymes, is isomerized by either L-PGDS or H-PGDS to form PGD2.<sup>[1]</sup> PGD2 then exerts its biological effects by binding to two G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).<sup>[17]</sup> Activation of the DP1 receptor typically leads to an increase in intracellular cAMP, which can mediate anti-inflammatory and barrier-protective effects.<sup>[17][18]</sup> Conversely, DP2

activation is often pro-inflammatory, promoting the migration and activation of immune cells like Th2 lymphocytes and eosinophils.[15]



[Click to download full resolution via product page](#)

PGD2 synthesis and receptor signaling pathways.

## Experimental Workflow: Western Blotting for PGD2 Synthase Detection

Western blotting is a standard technique to detect and quantify the expression of a specific protein, such as PGD2 synthase, in a tissue lysate. The workflow involves separating proteins by size, transferring them to a membrane, and then using specific antibodies to identify the protein of interest.



[Click to download full resolution via product page](#)

Workflow for PGD2 synthase detection by Western Blot.

## Experimental Workflow: Immunohistochemistry (IHC) for PGD2 Synthase Localization

Immunohistochemistry allows for the visualization of protein expression within the spatial context of the tissue architecture. This is crucial for identifying which specific cell types are expressing PGD2 synthase in healthy and diseased tissues.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PGD Synthase and PGD2 in Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGD synthase and PGD2 in immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twtcher - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTGDS prostaglandin D2 synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma prostaglandin D2 synthase levels in sleep and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 synthase is differentially methylated specifically in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 18. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Comparative analysis of PGD2 synthase expression in healthy and diseased tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048411#comparative-analysis-of-pgd2-synthase-expression-in-healthy-and-diseased-tissues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)